molecular formula C10H16F3NO3 B13497344 8-(2,2,2-Trifluoroacetamido)octanoic acid CAS No. 61948-19-4

8-(2,2,2-Trifluoroacetamido)octanoic acid

Cat. No.: B13497344
CAS No.: 61948-19-4
M. Wt: 255.23 g/mol
InChI Key: SUQVCCQOMHZAAM-UHFFFAOYSA-N
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Description

8-(2,2,2-Trifluoroacetamido)octanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a trifluoroacetamido group attached to an octanoic acid backbone. This compound is notable for its unique chemical structure, which includes three fluorine atoms, making it highly electronegative and reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,2,2-Trifluoroacetamido)octanoic acid typically involves the reaction of octanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated octanoic acid, which is then converted to the desired product by the addition of ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 8-(2,2,2-Trifluoroacetamido)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

8-(2,2,2-Trifluoroacetamido)octanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 8-(2,2,2-Trifluoroacetamido)octanoic acid exerts its effects involves its interaction with various molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound’s high electronegativity also allows it to participate in various chemical reactions, altering the activity of biological molecules.

Comparison with Similar Compounds

    Trifluoroacetic acid: Similar in having a trifluoromethyl group but lacks the octanoic acid backbone.

    Octanoic acid: Shares the octanoic acid backbone but lacks the trifluoroacetamido group.

    2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the octanoic acid backbone.

Uniqueness: 8-(2,2,2-Trifluoroacetamido)octanoic acid is unique due to the combination of the trifluoroacetamido group and the octanoic acid backbone. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

61948-19-4

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

8-[(2,2,2-trifluoroacetyl)amino]octanoic acid

InChI

InChI=1S/C10H16F3NO3/c11-10(12,13)9(17)14-7-5-3-1-2-4-6-8(15)16/h1-7H2,(H,14,17)(H,15,16)

InChI Key

SUQVCCQOMHZAAM-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCNC(=O)C(F)(F)F

Origin of Product

United States

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